3-(2-Chloro-4-sulfamoylphenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-4-sulfamoylphenoxy)propanoic acid is an organic compound with the molecular formula C9H10ClNO5S It contains a chlorinated phenoxy group, a sulfamoyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-sulfamoylphenoxy)propanoic acid typically involves the reaction of 2-chloro-4-sulfamoylphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-sulfamoylphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require basic conditions, with reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or amino-substituted products.
Scientific Research Applications
3-(2-Chloro-4-sulfamoylphenoxy)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-sulfamoylphenoxy)propanoic acid involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates of certain enzymes, leading to enzyme inhibition. This can affect various biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propanoic acid
- 3-(2-Cyanophenyl)propanoic acid
- 3-(4-Chlorophenoxy)propanoic acid
Uniqueness
3-(2-Chloro-4-sulfamoylphenoxy)propanoic acid is unique due to the presence of both a chlorinated phenoxy group and a sulfamoyl group. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C9H10ClNO5S |
---|---|
Molecular Weight |
279.70 g/mol |
IUPAC Name |
3-(2-chloro-4-sulfamoylphenoxy)propanoic acid |
InChI |
InChI=1S/C9H10ClNO5S/c10-7-5-6(17(11,14)15)1-2-8(7)16-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)(H2,11,14,15) |
InChI Key |
MQKDSWWRRYVTIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)OCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.